![molecular formula C18H21NO B5783824 N-(2-tert-butylphenyl)-2-phenylacetamide](/img/structure/B5783824.png)
N-(2-tert-butylphenyl)-2-phenylacetamide
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Overview
Description
N-(2-tert-butylphenyl)-2-phenylacetamide, commonly known as TAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TAP belongs to the class of compounds known as amides and has a molecular weight of 277.38 g/mol. TAP is a white crystalline powder that is sparingly soluble in water and soluble in organic solvents such as ethanol and acetone.
Mechanism of Action
The exact mechanism of action of TAP is not fully understood. However, it is believed that TAP exerts its pharmacological effects by inhibiting the activity of voltage-gated sodium channels in sensory neurons. This inhibition of sodium channels results in a decrease in the excitability of sensory neurons, which can lead to a reduction in pain and inflammation.
Biochemical and Physiological Effects
TAP has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. TAP has also been investigated for its potential use in the treatment of neuropathic pain. In addition, TAP has been shown to have a low toxicity profile in animal studies.
Advantages and Limitations for Lab Experiments
One of the advantages of TAP is its potential as a therapeutic agent for the treatment of pain and inflammation. TAP has also been shown to have a low toxicity profile in animal studies. However, one of the limitations of TAP is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on TAP. One area of interest is the development of more efficient synthesis methods for TAP, which could lead to increased availability for research purposes. Another area of interest is the investigation of TAP's potential as a therapeutic agent for the treatment of neuropathic pain. Additionally, further research is needed to fully understand the mechanism of action of TAP and its potential effects on other physiological systems.
Synthesis Methods
The synthesis of TAP involves the reaction of 2-tert-butylphenylamine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane. The resulting product is then purified through recrystallization using a suitable solvent such as ethanol.
Scientific Research Applications
TAP has been the subject of numerous scientific studies due to its potential therapeutic applications. TAP has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. TAP has also been investigated for its potential use in the treatment of neuropathic pain, as it has been shown to inhibit the activity of voltage-gated sodium channels in sensory neurons.
properties
IUPAC Name |
N-(2-tert-butylphenyl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-18(2,3)15-11-7-8-12-16(15)19-17(20)13-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQBMAKQTPVILB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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